Methanesulfonic acid, (1R)-1-methylpropyl ester

描述

Methanesulfonic acid is a stable, strong acid that plays a significant role in the biogeochemical cycling of sulfur. It originates from the oxidation of atmospheric dimethyl sulfide, which is largely biogenic, and is deposited on Earth through precipitation and dry deposition. Methanesulfonic acid serves as a sulfur source for various aerobic bacteria, supporting their growth, but is not utilized by anaerobic organisms. The oxidation of methanesulfonate is initiated by methanesulfonate monooxygenase, an enzyme whose properties and molecular biology have been studied in detail .

Synthesis Analysis

The synthesis of methanesulfonic acid derivatives, such as esters, can be efficiently carried out using methanesulfonic acid supported on alumina as a catalyst under microwave irradiation. This method provides a rapid, solvent-free, and environmentally friendly protocol, yielding products with good purity and in high yields. The use of methanesulfonic acid in this context demonstrates its versatility and efficiency as a catalyst in esterification reactions .

Molecular Structure Analysis

While the molecular structure of methanesulfonic acid itself is not directly discussed in the provided papers, its derivatives and related compounds, such as methanetrisulfonic acid, have been studied. Methanetrisulfonic acid, a related compound, has been identified as an extremely effective catalyst in various chemical reactions, including Wagner-Meerwein rearrangements and Friedel-Crafts alkylation and acylation reactions. This suggests that the molecular structure of methanesulfonic acid and its derivatives is conducive to catalytic activity, leading to highly selective transformations .

Chemical Reactions Analysis

Methanesulfonic acid has been utilized in a variety of chemical reactions. For instance, it has been used as an efficient substitute for ethereal HCl in the reductive ring-opening of O-benzylidene acetals, demonstrating normal regioselectivity. The use of methanesulfonic acid in this reaction highlights its potential as a convenient alternative to traditional reagents in organic synthesis . Additionally, methanetrisulfonic acid, a compound related to methanesulfonic acid, has been shown to catalyze reactions with high selectivity and yields, further underscoring the chemical reactivity of this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonic acid are implied through its use in various reactions and its role in microbial metabolism. Its stability as a strong acid and its ability to be used as a catalyst in esterification reactions suggest that it has unique properties that make it suitable for such applications. The fact that it can be deposited on Earth through rain and snow indicates its solubility and environmental mobility. However, the specific physical and chemical properties are not detailed in the provided papers .

未来方向

While specific future directions for “Methanesulfonic acid, (1R)-1-methylpropyl ester” are not mentioned, methanesulfonic acid has been identified as a green acid with potential for use in hydrometallurgy . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .

属性

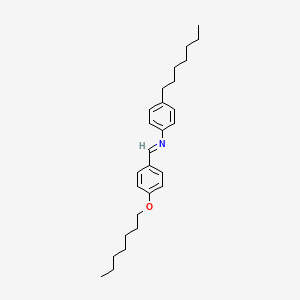

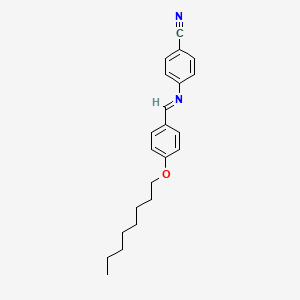

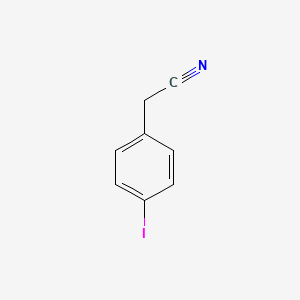

IUPAC Name |

[(2R)-butan-2-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWQGEBNCNNFCI-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanesulfonic acid, (1R)-1-methylpropyl ester | |

CAS RN |

66194-68-1 | |

| Record name | Methanesulfonic acid, 1-methylpropyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066194681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。